molecular formula C11H14N2O B2997420 4-Cyclobutoxy-6-cyclopropylpyrimidine CAS No. 2176124-45-9

4-Cyclobutoxy-6-cyclopropylpyrimidine

Cat. No.: B2997420
CAS No.: 2176124-45-9
M. Wt: 190.246
InChI Key: GBMJJYNLJPWHCY-UHFFFAOYSA-N
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Description

4-Cyclobutoxy-6-cyclopropylpyrimidine is a fascinating chemical compound that has garnered interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutoxy-6-cyclopropylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutyl alcohol with a suitable pyrimidine precursor in the presence of a base to form the cyclobutoxy group. The cyclopropyl group can be introduced through a cyclopropanation reaction using cyclopropyl halides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutoxy-6-cyclopropylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-Cyclobutoxy-6-cyclopropylpyrimidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxy-6-cyclopropylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Cyclobutoxy-6-cyclopropylpyrimidine: Unique due to its specific substitution pattern on the pyrimidine ring.

    4-Cyclopropyl-6-methoxypyrimidine: Similar structure but with a methoxy group instead of a cyclobutoxy group.

    4-Cyclobutoxy-6-methylpyrimidine: Similar structure but with a methyl group instead of a cyclopropyl group.

Properties

IUPAC Name

4-cyclobutyloxy-6-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-9(3-1)14-11-6-10(8-4-5-8)12-7-13-11/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMJJYNLJPWHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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